molecular formula C10H10O3 B1671688 Ethyl benzoylformate CAS No. 1603-79-8

Ethyl benzoylformate

Cat. No.: B1671688
CAS No.: 1603-79-8
M. Wt: 178.18 g/mol
InChI Key: QKLCQKPAECHXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl benzoylformate, also known as ethyl phenylglyoxylate, is an organic compound with the molecular formula C10H10O3. It is the ethyl ester of phenylglyoxylic acid and is commonly used as a reagent in organic synthesis. This compound is characterized by its aromatic ring and ester functional group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzoylformate can be synthesized through several methods. One common method involves the oxidation of mandelic acid using potassium permanganate in an alkaline medium, followed by esterification with ethanol. The reaction is typically carried out in a controlled temperature environment to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of phenylglyoxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is then purified through distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl benzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Asymmetric Synthesis

Biotransformation Processes
One of the notable applications of ethyl benzoylformate is in the asymmetric synthesis of (R)-(-)-mandelic acid ethyl ester. This process utilizes yeast cells, specifically Saccharomyces cerevisiae, which are effective biocatalysts for this transformation. Under optimized conditions (substrate concentration of 20 g/L, cell concentration of 140 g/L, and a reaction time of 36 hours at 30 °C), the conversion rate reached 99.8% with an enantiomeric excess of 100% . This high efficiency highlights the potential of EBF in producing chiral compounds essential for pharmaceuticals.

Enantioselective Hydrogenation

Catalytic Reactions
The enantioselective hydrogenation of this compound has been extensively studied using modified platinum catalysts. For instance, research demonstrated that using a (−)-cinchonidine-modified Pt/Al₂O₃ catalyst in toluene led to significant enantioselectivity. The maximum enantiomeric excess achieved was 85%, with an initial hydrogenation rate of 109 h⁻¹ under optimized conditions . This reaction is crucial for synthesizing optically active compounds, which are vital in drug development.

Kinetic Modeling
Kinetic models have been developed to better understand the reaction mechanisms involved in the enantioselective hydrogenation of this compound. These models help optimize conditions to improve reaction performance and mitigate catalyst deactivation caused by impurities .

Precursor in Pharmaceutical Synthesis

Synthesis of Mandelic Acid Derivatives
this compound serves as a key intermediate in synthesizing mandelic acid derivatives, which are important in pharmaceuticals. For example, it can be converted into mandelic acid through various chemical transformations, making it valuable for producing drugs that require specific stereochemistry .

Mechanism of Action

The mechanism of action of ethyl benzoylformate involves its reactivity as an ester. In biological systems, it can be hydrolyzed to phenylglyoxylic acid, which then participates in various metabolic pathways. The ester group can also undergo nucleophilic attack, leading to the formation of different products depending on the reaction conditions .

Comparison with Similar Compounds

    Methyl benzoylformate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Phenylglyoxylic acid: The parent acid of this compound.

    Ethyl mandelate: A reduction product of this compound .

Uniqueness: this compound is unique due to its specific reactivity as an ester and its role as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions makes it a valuable reagent in both research and industrial applications .

Biological Activity

Ethyl benzoylformate (EBF) is a compound of significant interest in the field of medicinal chemistry and biotransformation due to its diverse biological activities. This article reviews the biological activity of EBF, focusing on its antimicrobial, antioxidant, and anticancer properties, as well as its metabolic pathways and synthetic applications.

This compound is an ester derived from benzoylformic acid. Its chemical structure can be represented as follows:

C9H10O3\text{C}_9\text{H}_{10}\text{O}_3

This compound features a benzoyl group attached to an ethyl ester, which contributes to its reactivity and potential biological interactions.

1. Antimicrobial Activity

EBF has demonstrated notable antimicrobial properties against various pathogens. A study evaluating the antimicrobial activity of propenylbenzene derivatives, including EBF, reported a minimum inhibitory concentration (MIC) against Candida albicans ranging from 37 to 124 μg/mL . This suggests that EBF can be effective in inhibiting fungal growth.

2. Antioxidant Activity

The antioxidant capacity of EBF has been evaluated using various assays. In particular, compounds similar to EBF showed effective radical scavenging activity with EC50 values between 19 to 31 μg/mL . This indicates that EBF can potentially protect cells from oxidative stress by neutralizing free radicals.

3. Anticancer Activity

Research has indicated that EBF exhibits antiproliferative effects on cancer cell lines such as HepG2 (liver), Caco-2 (colon), and MG63 (bone). The compound's ability to inhibit cell proliferation was linked to its capacity to affect membrane fluidity and induce cytotoxicity without significant harm to normal cells .

Metabolic Pathways

EBF undergoes biotransformation primarily through reductive pathways. Studies have shown that yeast crude extracts preferentially reduce EBF, yielding various products with stereoselectivity favoring specific enantiomers . The reduction rates varied significantly, highlighting the compound's potential for metabolic engineering applications.

Study on Yeast Biotransformation

A notable case study involved the use of Saccharomyces cerevisiae for the reductive biotransformation of EBF. The process was monitored over time, revealing rapid conversion rates and the formation of stereospecific products. This study underscores the utility of EBF in biocatalytic processes .

Kinetic Modeling

Another investigation focused on the enantioselective hydrogenation of EBF using modified catalysts. The kinetic model developed provided insights into optimizing reaction conditions for enhanced selectivity and yield, further emphasizing the compound's relevance in synthetic organic chemistry .

Data Tables

Biological Activity Tested Organisms/Cell Lines Results
AntimicrobialCandida albicansMIC: 37 - 124 μg/mL
AntioxidantVarious radical assaysEC50: 19 - 31 μg/mL
AnticancerHepG2, Caco-2, MG63Significant antiproliferative effects observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl benzoylformate, and how can reaction conditions be optimized for yield improvement?

this compound is typically synthesized via benzoylformic acid esterification or oxidative methods. Key approaches include:

  • Potassium permanganate oxidation : Oxidation of styrene derivatives under controlled pH and temperature to avoid over-oxidation .
  • Solid superacid catalysis : Using catalysts like sulfated zirconia to enhance esterification efficiency, requiring optimization of acid strength and reaction time .
  • Phase-transfer catalysis (PTC) : Facilitates biphasic reactions, with solvent choice (e.g., toluene/water) and catalyst loading critical for yield . Optimization Tip: Monitor reaction intermediates via TLC or GC-MS to adjust reagent stoichiometry and temperature in real time.

Q. How can researchers characterize this compound and distinguish it from structurally similar esters?

Use a combination of:

  • Spectroscopic methods :

  • NMR : The carbonyl carbon in benzoylformate (δ ~165-170 ppm) shows distinct shifts compared to acetophenone derivatives (δ ~200-210 ppm) .
  • IR : A strong C=O stretch near 1720 cm⁻¹ and absence of O-H stretches (unlike benzoylformic acid) .
    • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) can separate it from analogs like ethyl benzoylacetate .

Q. What are the typical reaction pathways involving this compound in organic synthesis?

Common transformations include:

  • Decarboxylation : Catalyzed by benzoylformate decarboxylase (BFD) to yield benzaldehyde derivatives .
  • Reduction : Using 1-benzyldihydronicotinamide with MgCl₂ as a Lewis acid to produce ethyl mandelate (racemic or enantioselective) .
  • Cross-coupling : With sulfonamides via phosphine intermediates for N-sulfonylphenylglycine esters .

Advanced Research Questions

Q. How do enzymes like benzoylformate decarboxylase (BFD) achieve stereoselective transformations of this compound?

BFD utilizes a ThDP (thiamin diphosphate)-dependent mechanism:

  • Active-site architecture : Non-conserved residues (e.g., Glu28, His70 in Pseudomonas putida BFD) orient the substrate for stereocontrol .
  • Intermediate trapping : Pre-decarboxylation intermediates (e.g., enamine) are stabilized by hydrogen bonding with His281 and water networks . Methodological Insight: Crystallographic studies (PDB: 1BFD) and site-directed mutagenesis can identify critical residues for enantioselectivity .

Q. What strategies resolve contradictions in catalytic data for this compound hydrogenation?

Conflicting enantiomeric excess (ee) reports in hydrogenation over Pt/Al₂O₃ may arise from:

  • Catalyst pretreatment : Reduction temperature affects Pt nanoparticle morphology and chiral modifier adsorption .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve substrate-catalyst interaction versus non-polar solvents . Resolution Approach: Use kinetic modeling (e.g., Langmuir-Hinshelwood) coupled with in situ DRIFTS to correlate surface intermediates with ee .

Q. How can researchers design experiments to probe the role of Mg²⁺ in this compound reduction?

MgCl₂ accelerates reduction by:

  • Transition-state stabilization : Coordination to the carbonyl oxygen lowers activation energy .
  • Enantioselectivity modulation : Chiral nicotinamides (e.g., (R)-N-(α-methylbenzyl)-dihydronicotinamide) induce steric bias, yielding 60% R-mandelate . Experimental Design:
  • Conduct control reactions with/without Mg²⁺ and monitor kinetics via UV-Vis (NADH depletion at 340 nm).
  • Use chiral HPLC to quantify ee and correlate with Mg²⁺ concentration.

Properties

IUPAC Name

ethyl 2-oxo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLCQKPAECHXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061815
Record name Benzeneacetic acid, .alpha.-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow or yellow liquid; [Alfa Aesar MSDS]
Record name Ethyl phenylglyoxylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20789
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1603-79-8
Record name Ethyl benzoylformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1603-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl phenylglyoxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL BENZOYLFORMATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-oxo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl phenylglyoxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl phenylglyoxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMN28N4D74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl Phenylglyoxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl benzoylformate
Reactant of Route 2
Reactant of Route 2
Ethyl benzoylformate
Reactant of Route 3
Reactant of Route 3
Ethyl benzoylformate
Reactant of Route 4
Reactant of Route 4
Ethyl benzoylformate
Reactant of Route 5
Reactant of Route 5
Ethyl benzoylformate
Reactant of Route 6
Reactant of Route 6
Ethyl benzoylformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.